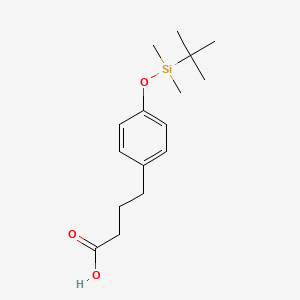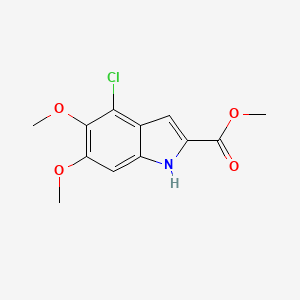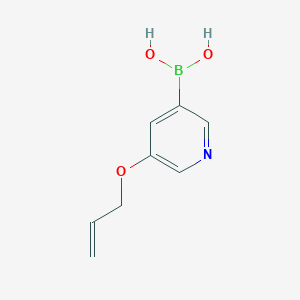
(5-(Allyloxy)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(prop-2-en-1-yloxy)pyridin-3-yl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a pyridine ring substituted with a boronic acid group and a prop-2-en-1-yloxy group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(prop-2-en-1-yloxy)pyridin-3-yl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromopyridine and prop-2-en-1-ol.
Formation of Prop-2-en-1-yloxy Group: The prop-2-en-1-ol is reacted with 3-bromopyridine under basic conditions to form 5-(prop-2-en-1-yloxy)pyridine.
Borylation: The 5-(prop-2-en-1-yloxy)pyridine is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of [5-(prop-2-en-1-yloxy)pyridin-3-yl]boronic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(prop-2-en-1-yloxy)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides, inert atmosphere, elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl or Styrene Derivatives: Formed from Suzuki-Miyaura coupling.
Phenol Derivatives: Formed from oxidation reactions.
Substituted Pyridines: Formed from nucleophilic substitution.
Scientific Research Applications
[5-(prop-2-en-1-yloxy)pyridin-3-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [5-(prop-2-en-1-yloxy)pyridin-3-yl]boronic acid depends on the specific reaction or application:
Suzuki-Miyaura Coupling: The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide.
Oxidation: The boronic acid group is converted to a phenol through the action of an oxidizing agent.
Substitution: The prop-2-en-1-yloxy group is displaced by a nucleophile, forming a new substituted pyridine.
Comparison with Similar Compounds
Similar Compounds
[5-(prop-2-en-1-yloxy)pyridin-2-yl]boronic acid: Similar structure but with the boronic acid group at the 2-position.
[5-(prop-2-en-1-yloxy)pyridin-4-yl]boronic acid: Similar structure but with the boronic acid group at the 4-position.
[5-(prop-2-en-1-yloxy)phenyl]boronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
[5-(prop-2-en-1-yloxy)pyridin-3-yl]boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. The presence of both the boronic acid and prop-2-en-1-yloxy groups provides versatility in synthetic applications, making it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C8H10BNO3 |
|---|---|
Molecular Weight |
178.98 g/mol |
IUPAC Name |
(5-prop-2-enoxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO3/c1-2-3-13-8-4-7(9(11)12)5-10-6-8/h2,4-6,11-12H,1,3H2 |
InChI Key |
QIJVIQXLZVWVNC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OCC=C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


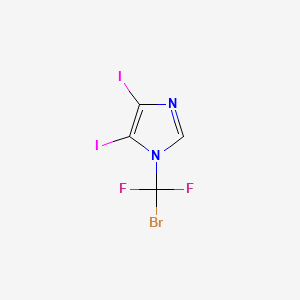
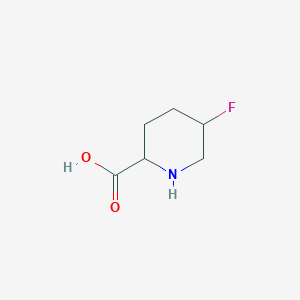
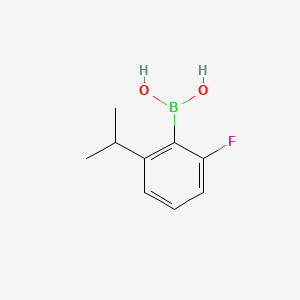
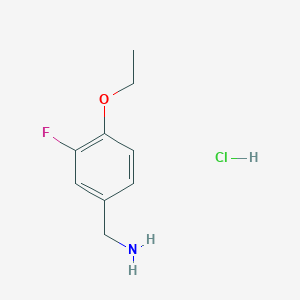
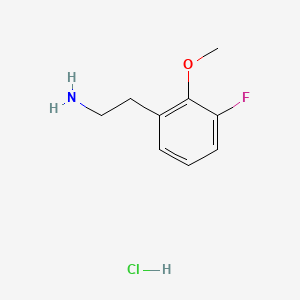
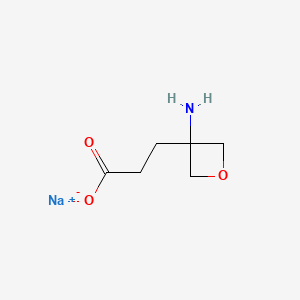
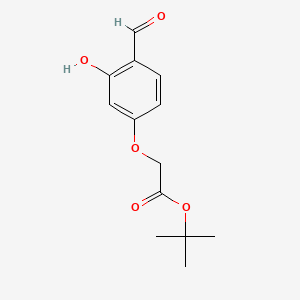
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
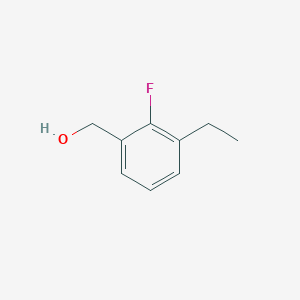
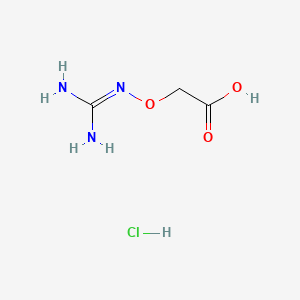
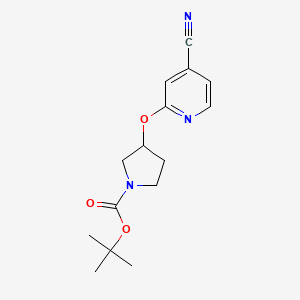
![(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)
